molecular formula C8H9Br2N B13578728 1-(3,4-Dibromophenyl)ethan-1-amine

1-(3,4-Dibromophenyl)ethan-1-amine

Cat. No.: B13578728
M. Wt: 278.97 g/mol
InChI Key: OIFDONQQWGNRSM-UHFFFAOYSA-N
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Description

1-(3,4-Dibromophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9Br2N. It is a derivative of phenethylamine, where the phenyl ring is substituted with two bromine atoms at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dibromophenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the bromination of phenethylamine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3 and 4 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dibromophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of this compound can yield 3,4-dibromobenzaldehyde or 3,4-dibromobenzoic acid, while reduction can produce 3,4-dibromophenylethanol .

Scientific Research Applications

1-(3,4-Dibromophenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dibromophenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The bromine substituents can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

1-(3,4-Dibromophenyl)ethan-1-amine can be compared with other similar compounds, such as:

Biological Activity

1-(3,4-Dibromophenyl)ethan-1-amine, also known as 3,4-dibromo-phenethylamine, is a compound with significant potential in pharmacological applications due to its unique structural characteristics. This compound features a dibromophenyl moiety attached to an ethanamine group, which influences its biological activity and chemical reactivity. The molecular formula of this compound is C8H10Br2N, with a molecular weight of approximately 278.97 g/mol.

The synthesis of this compound can be achieved through various methods, including the bromination of phenethylamine using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. The reaction conditions must be optimized for selective bromination at the 3 and 4 positions on the phenyl ring.

Synthesis Overview

Method Reagents Conditions
Bromination of phenethylamineBromine or NBSAcetic acid or dichloromethane
OxidationPotassium permanganateAcidic conditions
ReductionLithium aluminum hydride (LiAlH4)Anhydrous conditions

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties. Its mechanism of action is thought to involve interactions with specific molecular targets such as enzymes and receptors, modulating their activity and potentially leading to therapeutic effects.

Antimicrobial Activity

Studies have shown that compounds structurally related to this compound possess varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of bromine substituents enhances the compound's binding affinity to bacterial targets, which may contribute to its effectiveness as an antimicrobial agent .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit the proliferation of cancer cells. The specific pathways involved are still under investigation, but the compound's ability to modulate cell signaling pathways could play a crucial role in its anticancer efficacy .

Case Studies

A notable study explored the antibacterial effects of various derivatives of dibromophenyl compounds, including this compound. The results indicated that modifications in the bromine substitution pattern significantly affected biological activity. For instance, compounds with additional electron-withdrawing groups displayed enhanced antibacterial properties compared to their unsubstituted counterparts .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to specific receptors, altering their activity and influencing cellular processes.

These interactions are critical for understanding how this compound can be developed into a therapeutic agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name CAS Number Key Features
1-(2,4-Dibromophenyl)ethan-1-amine89981-06-6Different bromine substitution pattern
1-(3,4-Dichlorophenyl)-N-methylmethanamine124222636Contains dichlorine instead of bromine
(S)-1-(3-Bromophenyl)ethan-1-amine13930596Contains only one bromine atom

Properties

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

1-(3,4-dibromophenyl)ethanamine

InChI

InChI=1S/C8H9Br2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3

InChI Key

OIFDONQQWGNRSM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)Br)N

Origin of Product

United States

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